molecular formula C19H19N5O3S B2699266 8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-91-7

8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2699266
CAS RN: 946230-91-7
M. Wt: 397.45
InChI Key: FHKZQHSNFGRGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring, a thiophene ring, and an ethoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazo[2,1-c][1,2,4]triazine ring, for example, might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene-based compounds play a crucial role in organic electronics and material science:

Corrosion Inhibition

Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry. They protect metals from corrosion, extending the lifespan of structures and equipment .

Pharmacological Properties

Beyond their role in drug development, thiophenes exhibit specific pharmacological effects:

Dental Anesthesia

The compound articaine, with a 2,3,4-trisubstituted thiophene framework, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Other Applications

Thiophene derivatives have diverse applications beyond the fields mentioned above. For instance, they are used as inhibitors of metal corrosion and contribute to the fabrication of light-emitting diodes .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures are used as kinase inhibitors in cancer therapy .

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity. As with any new compound, it would need to be thoroughly tested for toxicity and side effects before it could be used in humans .

Future Directions

Future research on this compound could involve further studies on its synthesis, structure, reactivity, and biological activity. It could also involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-27-14-7-5-13(6-8-14)23-9-10-24-18(26)16(21-22-19(23)24)17(25)20-12-15-4-3-11-28-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKZQHSNFGRGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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